6-Chlorobiphenyl-2,2'-diol
Overview
Description
6-Chlorobiphenyl-2,2’-diol is a chemical compound . It is a type of polychlorinated biphenyl (PCB), a group of synthetic chlorinated organic compounds . PCBs have been used in several industrial applications due to their low reactivity, non-flammability, high electrical resistance, good insulating properties, and stability at high temperatures and pressures .
Scientific Research Applications
Co-oxidation Effects in Supercritical Water
A study explored the decomposition reactions of 4-chlorobiphenyl in supercritical water, highlighting the role of co-oxidants like methanol and benzene on the conversion rates and product formation of chlorobiphenyls. Methanol, in particular, was found to enhance reaction rates significantly compared to benzene, which suggests that solvent and co-oxidant choices are crucial in the degradation processes of chlorinated compounds (Anitescu, Munteanu, & Tavlarides, 2005).
Adsorption Studies on Metal Surfaces
The interaction between chlorophenol molecules (similar in structure to chlorobiphenyls) and metal surfaces was studied using density functional theory, providing insights into the mechanisms that might be involved in the catalyzed formation of more complex chlorinated compounds like dioxins on metal surfaces. Such studies are crucial for understanding the environmental impact and degradation pathways of chlorinated organic compounds (Altarawneh et al., 2008).
Sonolytic Degradation of Hazardous Compounds
Research on the sonolytic degradation of various chlorinated compounds, including chlorobiphenyls, in aqueous solutions provides evidence for effective degradation methods. This study, which found significant degradation rates under specific conditions, contributes to the broader understanding of potential remediation techniques for chlorinated pollutants in water (Okuno et al., 2000).
Biphenyl Dioxygenase Activity
A study on the biphenyl dioxygenase from Burkholderia xenovorans LB400 and its activity towards dichlorobiphenyls reveals the enzyme's potential in bioremediation strategies for chlorinated biphenyl pollutants. Understanding the enzymatic pathways and specificities is crucial for developing biological methods to degrade such compounds (Barriault et al., 2004).
Mechanism of Action
Biochemical Pathways
Biphenyl derivatives have been associated with various biological processes, including the degradation of polychlorinated biphenyls (pcbs) through anaerobic dechlorination and aerobic microbial degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-6-Chloro-[1,1’-biphenyl]-2,2’-diol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
3-chloro-2-(2-hydroxyphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-5-3-7-11(15)12(9)8-4-1-2-6-10(8)14/h1-7,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSTVJTYQAERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobiphenyl-2,2'-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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